Taxodione

Description

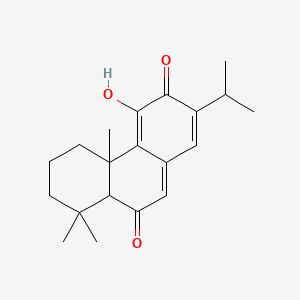

Structure

3D Structure

Properties

CAS No. |

19026-31-4 |

|---|---|

Molecular Formula |

C20H26O3 |

Molecular Weight |

314.4 g/mol |

IUPAC Name |

(4bS,8aS)-4-hydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a-tetrahydrophenanthrene-3,9-dione |

InChI |

InChI=1S/C20H26O3/c1-11(2)13-9-12-10-14(21)18-19(3,4)7-6-8-20(18,5)15(12)17(23)16(13)22/h9-11,18,23H,6-8H2,1-5H3/t18-,20+/m0/s1 |

InChI Key |

FNNZMRSRVYUVQT-AZUAARDMSA-N |

SMILES |

CC(C)C1=CC2=CC(=O)C3C(CCCC3(C2=C(C1=O)O)C)(C)C |

Isomeric SMILES |

CC(C)C1=CC2=CC(=O)[C@@H]3[C@@](C2=C(C1=O)O)(CCCC3(C)C)C |

Canonical SMILES |

CC(C)C1=CC2=CC(=O)C3C(CCCC3(C2=C(C1=O)O)C)(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Taxodione; Taxodion; Taxodione, (+)- |

Origin of Product |

United States |

Foundational & Exploratory

Taxodione: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of taxodione, a naturally occurring diterpenoid quinone methide. This compound has garnered significant interest within the scientific community for its diverse and potent biological activities, including anticancer, antibacterial, antioxidant, and antileishmanial properties.[1][2] This document details its primary natural sources, comprehensive experimental protocols for its isolation and purification, and a summary of its biological efficacy.

Natural Sources of this compound

This compound is an abietane-type diterpene found in a variety of plant species, primarily within the Cupressaceae and Lamiaceae families. The concentration and presence of this compound can vary depending on the specific part of the plant.

Primary plant sources for this compound include:

-

Taxodium distichum (Bald Cypress): this compound was first isolated from the seeds of this conifer.[1][3] It is also found in the resin and winter cones of the plant.[4][5]

-

Taxodium ascendens (Pond Cypress): The seeds of this species have also been a source for this compound isolation.[6]

-

Cupressus sempervirens (Mediterranean Cypress): The cones of this plant are a notable source of this compound.[2][7][8]

-

Salvia Species: Several species within the Salvia genus are known to produce this compound, particularly in their roots. These include:

-

Rosmarinus officinalis (Rosemary): This common herb is also a source of this compound.[1]

-

Perovskia abrotanoides: The roots of this plant, a member of the Lamiaceae family, contain this compound.[12][13]

Quantitative Data Presentation

The following tables summarize the quantitative data related to the biological activity of this compound and its derivatives from various studies.

Table 1: Cytotoxic and Antileishmanial Activity of this compound

| Compound | Target | Activity Metric | Value | Source |

| This compound | Walker intramuscular carcinosarcoma 256 (in vivo) | Effective Dose | 40 mg/kg | [1] |

| This compound | Human carcinoma of the nasopharynx (KB) cells (in vitro) | ED₅₀ | 3 µg/mL | [1] |

| This compound | A549 (human lung carcinoma) cell line | IC₅₀ | 9.1 µg/mL | [9] |

| 7-(2-oxohexyl)-taxodione | Various cancer cell lines | IC₅₀ | 0.63 - 0.72 µM | [10] |

| This compound | Leishmania donovani promastigotes | IC₅₀ | 0.025 µg/mL | [8] |

| 6-deoxythis compound | Leishmania donovani promastigotes | IC₅₀ | 0.077 µg/mL | [8] |

| This compound | Leishmania donovani promastigotes | IC₅₀ | 1.6 µM | [14] |

| This compound | Leishmania amazonensis amastigotes | IC₅₀ | 1.4 µM (Compound 2, related) | [14] |

| This compound | Methicillin-resistant Staphylococcus aureus (MRSA) | IC₅₀ | 0.85 µg/mL | [8] |

| 6-deoxythis compound | Methicillin-resistant Staphylococcus aureus (MRSA) | IC₅₀ | 0.80 µg/mL | [8] |

Table 2: Cholinesterase Inhibitory Activity of this compound and Salvia austriaca Extracts

| Substance | Enzyme | IC₅₀ (µg/mL) | Source |

| This compound | Human Acetylcholinesterase (AChE) | 54.84 | [9] |

| This compound | Human Butyrylcholinesterase (BChE) | 195.9 | [9] |

| S. austriaca hairy root extract | Human AChE | 142.5 | [9] |

| S. austriaca field-grown root extract | Human AChE | 139.5 | [9] |

| S. austriaca hairy root extract | Human BChE | 41.6 | [9] |

| S. austriaca field-grown root extract | Human BChE | 23.6 | [9] |

Experimental Protocols

The following are detailed methodologies for the isolation and purification of this compound from natural sources, based on cited literature.

This protocol is a generalized procedure based on the methods described for isolating this compound from Taxodium ascendens seeds.[6]

1. Initial Extraction:

- Air-dry the plant material (e.g., 4.6 kg of Taxodium ascendens seeds).

- Extract the dried material with 95% ethanol (EtOH) at room temperature.

- Concentrate the resulting extract under reduced pressure to yield a crude ethanol extract.

2. Solvent Partitioning (Fractionation):

- Suspend the crude extract in water and sequentially partition with solvents of increasing polarity.

- First, partition with petroleum ether (PE) to remove nonpolar compounds, yielding a PE extract (e.g., 352 g).

- Next, partition the aqueous layer with ethyl acetate (EtOAc) to extract medium-polarity compounds, yielding an EtOAc extract (e.g., 343 g).

- Finally, partition the remaining aqueous layer with n-butyl alcohol (n-BuOH) to obtain the polar fraction, yielding an n-BuOH extract (e.g., 372 g). This compound is typically found in the EtOAc fraction.

The ethyl acetate fraction, which is rich in this compound, is subjected to further purification using column chromatography.

1. Normal-Phase Silica Gel Column Chromatography:

- Stationary Phase: Silica gel (e.g., 300-400 mesh).

- Column Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent and pack it into a glass column.

- Sample Loading: Dissolve the EtOAc extract (e.g., 343 g) in a minimal amount of solvent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the prepared column.

- Mobile Phase and Elution: Elute the column with a gradient solvent system of increasing polarity. A common system is dichloromethane-methanol (CH₂Cl₂–MeOH), starting from 1:0 (100% CH₂Cl₂) and gradually increasing the proportion of MeOH to 0:1 (100% MeOH).[6] Formic acid (0.1%) may be added to the mobile phase to improve separation.[6]

- Fraction Collection: Collect the eluate in numerous small fractions.

2. Fraction Analysis and Pooling:

- Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify those containing this compound.

- Pool the fractions that show a prominent spot corresponding to a this compound standard.

The final step in obtaining pure this compound is crystallization.

1. Solvent Selection: this compound is soluble in chloroform but has poor solubility in methanol.[6] A suitable solvent system for recrystallization can be a mixture where solubility is high in the hot solvent and low in the cold solvent. 2. Procedure:

- Dissolve the purified, this compound-containing fraction in a minimal amount of hot solvent (e.g., chloroform).

- Slowly cool the solution to allow for the formation of crystals. The decreased solubility at lower temperatures will cause this compound to separate from the solution.[15]

- If crystallization does not initiate, an anti-solvent (a solvent in which this compound is insoluble) can be slowly added.[15]

- Collect the crystals by filtration.

- Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

- Dry the crystals under a vacuum to obtain pure this compound. The purity can be confirmed by spectroscopic methods (NMR, MS) and melting point analysis.

Visualized Workflows and Signaling Pathways

The following diagram illustrates the general workflow for the isolation and purification of this compound from a plant source.

Caption: A flowchart detailing the key stages of this compound isolation.

This compound has been shown to induce apoptosis in chronic myeloid leukemia (CML) cells that are positive for the BCR-ABL fusion protein.[16][17] This is particularly significant for overcoming resistance to conventional BCR-ABL inhibitors like imatinib, especially in cases with the T315I mutation.[16][18] The mechanism involves the generation of reactive oxygen species (ROS).[17][18]

Caption: this compound induces ROS, leading to apoptosis and sequestration of pro-survival proteins.

References

- 1. Taxodone - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Terpenoids of the Swamp Cypress Subfamily (Taxodioideae), Cupressaceae, an Overview by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structure of this compound isolated from Taxodium ascendens (B.) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioactive compounds, pharmacological actions and pharmacokinetics of Cupressus sempervirens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound and Extracts from Salvia austriaca Roots as Human Cholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An unusual this compound derivative from hairy roots of Salvia austriaca - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Natural Compounds of Salvia L. Genus and Molecular Mechanism of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Nor-abietane Diterpenoids from Perovskia abrotanoides Roots with Anti-inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antileishmanial and Cytotoxic Activity of Some Highly Oxidized Abietane Diterpenoids from the Bald Cypress, Taxodium distichum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. [The mechanisms of this compound-induced apoptosis in BCR-ABL-positive leukemia cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound induces apoptosis in BCR-ABL-positive cells through ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. keio.elsevierpure.com [keio.elsevierpure.com]

Taxodione: A Technical Guide to its Chemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxodione is a naturally occurring diterpenoid quinone methide that has garnered significant scientific interest due to its diverse and potent biological activities.[1][2] First isolated from the seeds of the bald cypress (Taxodium distichum), this compound has since been identified in other plant species, including various Salvia species.[2][3] Structurally classified as an abietane diterpenoid, this compound exhibits a range of effects, including notable antitumor, antimicrobial, and anti-inflammatory properties.[1][4] Its unique chemical structure and mechanism of action, particularly its ability to induce apoptosis in cancer cells through oxidative stress, make it a compelling candidate for further investigation in drug discovery and development.[5][6] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and experimental methodologies related to this compound.

Chemical Structure and Physicochemical Properties

This compound is characterized by a tricyclic diterpene skeleton.[4] The molecule features a hydroxyl group, two ketone groups, and three double bonds, with an intramolecular hydrogen bond stabilizing its structure.[4] Its systematic IUPAC name is (4bS,8aS)-4-hydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a-tetrahydrophenanthrene-3,9-dione.[3]

The core chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₆O₃ | [1][3] |

| Molecular Weight | 314.4 g/mol | [1][3] |

| IUPAC Name | (4bS,8aS)-4-hydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a-tetrahydrophenanthrene-3,9-dione | [3] |

| CAS Number | 19026-31-4 | [1][3] |

| Canonical SMILES | CC(C)C1=CC2=CC(=O)[C@@H]3--INVALID-LINK--(CCCC3(C)C)C | [3] |

| InChIKey | FNNZMRSRVYUVQT-AZUAARDMSA-N | [3][7] |

| Appearance | Golden crystalline solid (related compound Taxodone) | [2] |

| Solubility | Soluble in chloroform; poor solubility in methanol | [4] |

Biological Activities and Efficacy

This compound has demonstrated a broad spectrum of biological activities. The most extensively studied of these is its potent anticancer effect. Additionally, it possesses significant antimicrobial and anticholinesterase properties.

Anticancer Activity

This compound has shown significant in vivo activity against Walker intramuscular carcinosarcoma 256 in rats and in vitro cytotoxicity against cells derived from human carcinoma of the nasopharynx (KB).[2][8][9] Its primary mechanism against cancer involves the induction of apoptosis, particularly in leukemia cells.[5][6]

A key area of research has been its effect on chronic myeloid leukemia (CML) cells that are positive for the BCR-ABL fusion protein.[5] this compound effectively induces apoptosis in these cells, including those with the T315I mutation, which confers resistance to conventional BCR-ABL inhibitors like imatinib.[5][6]

Antimicrobial and Antifungal Activity

This compound exhibits a wide range of antimicrobial activities. It is effective against various foodborne pathogenic bacteria, including Listeria monocytogenes, Salmonella typhimurium, Escherichia coli, and Staphylococcus aureus.[2] It also shows potent antifungal activity against wood decay fungi such as Trametes versicolor and Fomitopsis palustris.[2] Furthermore, a derivative, 7-(2-oxohexyl)-taxodione, has been shown to be more active than this compound against staphylococci and is capable of reducing biofilm formation.[10][11]

Other Biological Activities

-

Anticholinesterase Activity: this compound acts as an inhibitor of human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in neurodegenerative disease research.[12]

-

Antiprotozoal Activity: The compound has been reported to be leishmanicidal, with activity against Leishmania donovani.[11]

-

DNA Binding: this compound has been identified as a DNA-binding compound, which may contribute to its cytotoxic effects.[1][13]

Summary of Quantitative Efficacy Data (IC₅₀/ED₅₀)

| Activity | Cell Line / Target | Value | Unit |

| Cytotoxicity | Human Nasopharynx Carcinoma (KB) | 3 | µg/mL (ED₅₀) |

| Cytotoxicity | Human Lung Carcinoma (A549) | 9.1 | µg/mL (IC₅₀) |

| Anticholinesterase | Human Acetylcholinesterase (AChE) | 54.84 | µg/mL (IC₅₀) |

| Anticholinesterase | Human Butyrylcholinesterase (BChE) | 195.9 | µg/mL (IC₅₀) |

| Antileishmanial | Leishmania donovani | 1.46 | µM (IC₅₀) |

Mechanism of Action: Anticancer Effects

The anticancer mechanism of this compound in BCR-ABL-positive leukemia cells is a well-documented process centered on the induction of oxidative stress.[5][6]

-

Mitochondrial Inhibition: this compound reduces the activity of mitochondrial respiratory chain (MRC) complexes, specifically Complex III and Complex V.[6]

-

ROS Generation: This inhibition leads to an accumulation of reactive oxygen species (ROS) within the cell.[5][6]

-

Signaling Pathway Disruption: The increase in ROS causes key pro-survival proteins—BCR-ABL, STAT5, and Akt—to be sequestered in the mitochondrial fraction. This change in localization prevents them from stimulating cell proliferation pathways.[5][6]

-

Apoptosis Induction: The culmination of these events is the induction of apoptotic cell death.[5][6]

Crucially, the antioxidant N-acetylcysteine (NAC) can reverse these effects, confirming that the apoptotic mechanism is mediated by ROS accumulation.[5][6]

References

- 1. medkoo.com [medkoo.com]

- 2. Taxodone - Wikipedia [en.wikipedia.org]

- 3. This compound | C20H26O3 | CID 73588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Crystal structure of this compound isolated from Taxodium ascendens (B.) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [The mechanisms of this compound-induced apoptosis in BCR-ABL-positive leukemia cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound induces apoptosis in BCR-ABL-positive cells through ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. Tumor inhibitors. 48. This compound and taxodone, two novel diterpenoid quinone methide tumor inhibitors from Taxodium distichum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Antimicrobial and anti-biofilm properties of new this compound derivative from hairy roots of Salvia austriaca - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound and Extracts from Salvia austriaca Roots as Human Cholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound, a DNA-binding compound from Taxodium distichum L. (Rich.) - PubMed [pubmed.ncbi.nlm.nih.gov]

Taxodione's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taxodione, a naturally occurring diterpenoid quinone methide, has demonstrated significant anti-tumor properties across various cancer models. This technical guide provides a comprehensive overview of the core mechanisms through which this compound exerts its cytotoxic effects on cancer cells. The primary mechanism involves the induction of overwhelming oxidative stress through the generation of reactive oxygen species (ROS), leading to the activation of the intrinsic apoptotic pathway. Key events include the inhibition of mitochondrial respiratory chain complexes, modulation of apoptosis-related proteins, and the sequestration of critical pro-survival signaling molecules. This document details the signaling pathways implicated in this compound's mechanism of action, provides quantitative data on its efficacy, and outlines detailed protocols for the key experiments cited.

Core Mechanism of Action: Induction of Apoptosis via Reactive Oxygen Species (ROS)

The principal anti-cancer effect of this compound is the induction of programmed cell death (apoptosis) mediated by a surge in intracellular reactive oxygen species (ROS).[1][2] This process is initiated by the disruption of mitochondrial function, a central hub in the regulation of apoptosis.

This compound targets the mitochondrial respiratory chain (MRC), specifically inhibiting the activities of complex III and complex V.[3][4] This inhibition disrupts the electron transport chain, leading to the leakage of electrons which then react with molecular oxygen to form superoxide anions (O₂⁻) and other ROS. The excessive accumulation of ROS creates a state of severe oxidative stress. Cancer cells, often characterized by a higher basal level of ROS compared to normal cells, are particularly vulnerable to this additional ROS induction.[1] This heightened oxidative stress results in damage to vital cellular components, including lipids, proteins, and DNA, ultimately pushing the cell towards apoptosis.[1]

The critical role of ROS in this compound-induced apoptosis is highlighted by the fact that the antioxidant N-acetylcysteine (NAC) can reverse the apoptotic effects and the reduction in MRC activities.[2][3]

Quantitative Data on this compound's Efficacy

The cytotoxic and pro-apoptotic effects of this compound have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.

| Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference |

| MCF-7 | Breast Cancer | ~6 µM | 24 hours | [1] |

Further studies are required to establish a comprehensive panel of IC50 values for this compound across a broader range of cancer cell lines.

Dose-Dependent Effects in MCF-7 Breast Cancer Cells

In the MCF-7 human breast cancer cell line, this compound has been shown to decrease cell viability and increase ROS production in a dose-dependent manner after 24 hours of treatment.[1]

| Taxodone Concentration | Cell Viability (%) | ROS Production (%) |

| 2 µM | 95.08 ± 4.61 | 18.56 ± 2.41 |

| 4 µM | 84.5 ± 6.24 | Not Reported |

| 6 µM | 73.46 ± 2.6 | 39.52 ± 1.64 |

| 8 µM | 64.78 ± 3.2 | Not Reported |

| 10 µM | 51.69 ± 2.24 | 56.46 ± 2.66 |

Modulation of Apoptotic Signaling Pathways

This compound influences key signaling pathways that regulate apoptosis and cell survival.

The Intrinsic Apoptosis Pathway

This compound triggers the intrinsic, or mitochondrial, pathway of apoptosis. This is characterized by changes in the expression of the Bcl-2 family of proteins, which are critical regulators of mitochondrial outer membrane permeabilization.

-

Bax (Pro-apoptotic): this compound treatment leads to the upregulation of Bax expression.[3]

-

Bcl-2 (Anti-apoptotic): Conversely, the expression of the anti-apoptotic protein Bcl-2 is inhibited by this compound.[3]

The resulting increase in the Bax/Bcl-2 ratio is a key indicator of the cell's commitment to apoptosis. This shift in balance leads to the release of cytochrome c from the mitochondria into the cytoplasm, a point of no return in the apoptotic cascade.

The activation of caspases, the executioners of apoptosis, is a downstream consequence of cytochrome c release. This compound has been shown to significantly upregulate the activity of caspase-9 and caspase-3 in a dose-dependent manner in MCF-7 cells.[1][3]

Inhibition of Pro-Survival Signaling Pathways

This compound has been shown to interfere with key pro-survival signaling pathways that are often constitutively active in cancer cells.

BCR-ABL, STAT5, and Akt Sequestration:

In BCR-ABL-positive leukemia cells, such as K562, this compound induces the sequestration of the oncoprotein BCR-ABL and its major downstream signaling molecules, STAT5 and Akt, within the mitochondrial fraction.[2][3][4] This relocalization prevents these proteins from stimulating their pro-proliferative and anti-apoptotic targets in the cytoplasm and nucleus. This novel mechanism suggests that this compound can counteract the oncogenic signals driving leukemia cell survival. The antioxidant NAC was shown to abrogate this sequestration, further linking it to the ROS-mediated effects of this compound.[2][3]

PI3K/Akt and STAT3 Pathways:

The sequestration of Akt and STAT5 in the mitochondria strongly suggests an inhibitory effect of this compound on the PI3K/Akt and STAT signaling pathways.[2][3] These pathways are central to cell growth, proliferation, and survival in many cancers. While the direct impact of this compound on the phosphorylation status of Akt and STAT3 in the cytoplasm requires further investigation, the net effect of their mitochondrial sequestration is the attenuation of their downstream signaling.

NF-κB and MAPK Pathways:

The role of this compound in modulating the NF-κB and MAPK signaling pathways is an area for further research. Given the intricate crosstalk between ROS and these pathways in cancer, it is plausible that this compound may also exert an influence on these critical regulatory networks.

Potential for Cell Cycle Arrest

While the primary mechanism of this compound is the induction of apoptosis, like many chemotherapeutic agents, it may also induce cell cycle arrest. The specifics of this compound's effect on cell cycle progression require further detailed investigation.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Detection of Intracellular ROS

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) to measure intracellular ROS levels.

-

Cell Treatment: Culture cells in a suitable format (e.g., 6-well plate or 96-well black plate) and treat with this compound at desired concentrations for the specified time.

-

H₂DCFDA Loading: Remove the culture medium and wash the cells with warm PBS. Add H₂DCFDA solution (typically 5-10 µM in serum-free medium) and incubate for 30 minutes at 37°C in the dark.

-

Washing: Remove the H₂DCFDA solution and wash the cells twice with PBS.

-

Fluorescence Measurement: Add PBS to the wells and measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.

-

Data Analysis: Quantify the fluorescence intensity relative to the control to determine the fold-increase in ROS production.

Analysis of Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method quantifies the percentage of apoptotic and necrotic cells.

-

Cell Treatment and Harvesting: Treat cells with this compound. After incubation, collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of cells in each quadrant of the flow cytometry plot.

Western Blot Analysis for Protein Expression and Phosphorylation

This protocol is for detecting changes in the levels of total and phosphorylated proteins.

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bax, Bcl-2, p-STAT3, STAT3, p-Akt, Akt, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression or phosphorylation.

Conclusion and Future Directions

This compound is a promising anti-cancer agent with a multi-faceted mechanism of action centered on the induction of ROS-mediated apoptosis. Its ability to inhibit the mitochondrial respiratory chain and sequester key pro-survival proteins highlights its potential for treating various malignancies, including those resistant to conventional therapies.

Future research should focus on:

-

Establishing a comprehensive profile of this compound's cytotoxicity across a wide range of cancer cell lines.

-

Elucidating the direct effects of this compound on the phosphorylation status of key signaling proteins in the PI3K/Akt and STAT3 pathways.

-

Investigating the potential role of this compound in modulating the NF-κB and MAPK signaling pathways.

-

Conducting in vivo studies to validate the anti-tumor efficacy and safety profile of this compound.

A deeper understanding of these aspects will be crucial for the further development of this compound as a potential therapeutic agent in oncology.

References

- 1. Inducing breast cancer cell death: The impact of taxodone on proliferation through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [The mechanisms of this compound-induced apoptosis in BCR-ABL-positive leukemia cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound induces apoptosis in BCR-ABL-positive cells through ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]

Taxodione's Induction of Reactive Oxygen Species: A Technical Guide to its Anti-Neoplastic Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taxodione, a quinone methide diterpene isolated from Taxodium distichum, has demonstrated significant anti-neoplastic properties, primarily through the induction of oxidative stress. This technical guide delineates the core mechanisms of this compound-induced reactive oxygen species (ROS) generation and elucidates the subsequent signaling pathways that culminate in cancer cell apoptosis. Central to its mechanism is the inhibition of mitochondrial respiratory chain complexes, leading to a surge in intracellular ROS. This event triggers the mitochondrial sequestration of key pro-survival proteins, notably STAT5 and Akt, effectively neutralizing their oncogenic signaling. This guide provides a comprehensive overview of the experimental data, detailed protocols for key assays, and visual diagrams of the established signaling cascades to support further research and drug development efforts targeting this pathway.

Core Mechanism: Mitochondrial ROS Induction

This compound exerts its cytotoxic effects by directly targeting the mitochondrial electron transport chain. Specifically, it has been shown to reduce the enzymatic activities of mitochondrial respiratory chain (MRC) complexes III and V [1]. This inhibition disrupts the normal flow of electrons, leading to an accumulation of superoxide radicals and subsequent generation of other reactive oxygen species.

The pivotal role of ROS in this compound's mechanism is confirmed by experiments utilizing antioxidants. The treatment of cancer cells with N-acetylcysteine (NAC) , a potent antioxidant, effectively cancels this compound-induced ROS production and, consequently, abrogates apoptotic cell death, demonstrating that the therapeutic action is ROS-dependent[1].

Key Signaling Pathway: Inhibition of BCR-ABL/STAT5/Akt Axis

In the context of hematopoietic malignancies such as Chronic Myeloid Leukemia (CML), this compound's efficacy is linked to its disruption of the constitutively active BCR-ABL tyrosine kinase pathway . The fusion protein BCR-ABL is a potent oncogene that drives cell proliferation and survival primarily through the activation of downstream signaling molecules, including STAT5 and Akt [1].

This compound-induced ROS accumulation orchestrates a unique inhibitory mechanism. Instead of direct enzymatic inhibition, the oxidative stress causes BCR-ABL and its key downstream effectors, STAT5 and Akt, to be sequestered within the mitochondrial fraction. This physical relocation prevents them from accessing their cytoplasmic and nuclear targets, thereby halting their ability to stimulate cell proliferation[1]. This ROS-dependent mitochondrial sequestration represents the core anti-leukemic action of this compound. Again, treatment with NAC was shown to cancel these effects, reinforcing the centrality of the ROS pathway[1].

Quantitative Data: Cytotoxicity Across Cancer Cell Lines

While a comprehensive table detailing the half-maximal inhibitory concentration (IC50) of this compound across a wide spectrum of cancer cell lines is not available in a single report, published studies confirm its potent cytotoxic effects. For instance, in BCR-ABL-positive K562 human myelogenous leukemia cells, this compound effectively induces apoptosis[1]. Further research is required to consolidate IC50 values across diverse cancer types to establish a broader therapeutic profile.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the analysis of this compound's mechanism of action.

Measurement of Intracellular ROS

This protocol is based on the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable dye that fluoresces upon oxidation.

-

Reagent Preparation:

-

Prepare a stock solution of DCFH-DA (e.g., 10 mM) in DMSO.

-

On the day of the experiment, prepare a working solution by diluting the stock solution in serum-free media to a final concentration of 5-20 µM.

-

-

Cell Treatment:

-

Seed adherent cells in a multi-well plate (e.g., 96-well, black, clear bottom) and allow them to adhere overnight. For suspension cells, plate them on the day of the assay.

-

Treat cells with desired concentrations of this compound for the specified time period. Include a positive control (e.g., H₂O₂) and a negative control (vehicle).

-

-

Staining and Measurement:

-

Remove the treatment media and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.

-

Remove the DCFH-DA solution and wash the cells twice with PBS.

-

Add PBS or phenol red-free media to each well.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm. Fluorescence can also be visualized using a fluorescence microscope.

-

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is indicative of their viability.

-

Reagent Preparation:

-

Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Filter sterilize and store at -20°C, protected from light.

-

Prepare a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Treat cells with a serial dilution of this compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT stock solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Carefully remove the media. For adherent cells, aspirate gently. For suspension cells, centrifuge the plate and then aspirate.

-

Add 100-150 µL of the solubilization solution to each well.

-

Mix thoroughly on an orbital shaker for 15-20 minutes to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.

-

Western Blot for Protein Sequestration and Phosphorylation

This protocol allows for the detection of specific proteins (e.g., Akt, STAT5) in whole-cell lysates versus mitochondrial fractions.

-

Fractionation and Lysis:

-

Treat cells with this compound as required.

-

Harvest cells and perform mitochondrial isolation using a commercial kit or a standard dounce homogenization and differential centrifugation protocol.

-

Lyse the whole-cell and mitochondrial pellets separately using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification and SDS-PAGE:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

-

-

Transfer and Immunoblotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).

-

Incubate the membrane with primary antibodies (e.g., anti-Akt, anti-STAT5, anti-phospho-Akt, anti-phospho-STAT5) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply an ECL (enhanced chemiluminescence) substrate and capture the signal using a digital imaging system. Re-probe for loading controls (e.g., β-actin for whole-cell lysate, COX IV for mitochondrial fraction) to ensure equal loading.

-

Conclusion and Future Directions

This compound's mechanism of action provides a compelling case for its development as an anti-cancer therapeutic. Its ability to induce ROS through mitochondrial inhibition, leading to the functional inactivation of critical oncogenic drivers like STAT5 and Akt via mitochondrial sequestration, is a well-supported pathway. The data strongly indicate that the ROS-generating capacity of this compound is central to its therapeutic potential, particularly in malignancies driven by the BCR-ABL fusion protein.

Future research should focus on establishing a broader cytotoxicity profile by determining this compound's IC50 values across a diverse panel of human cancer cell lines. Furthermore, investigating the potential involvement of other ROS-sensitive signaling cascades, such as the MAPK (JNK, p38) and Nrf2 antioxidant response pathways, would provide a more complete understanding of the cellular response to this compound-induced oxidative stress and could reveal additional therapeutic vulnerabilities. A deeper mechanistic insight will be crucial for optimizing its clinical application and for the rational design of combination therapies.

References

The Biological Activity of the Diterpenoid Taxodione: A Technical Guide for Drug Discovery and Development

Abstract

Taxodione, a quinone methide diterpenoid isolated from species such as Taxodium distichum, is a pharmacologically significant natural product with a diverse range of biological activities. This technical guide provides a comprehensive overview of its potent anticancer, antimicrobial, and context-dependent neuroprotective effects, with a focus on its underlying molecular mechanisms. In oncology, this compound induces apoptosis in various cancer cell lines, including drug-resistant phenotypes, primarily through the generation of mitochondrial reactive oxygen species (ROS). Conversely, in neuronal cell models of ischemia, it exhibits protective, anti-apoptotic properties. Furthermore, this compound demonstrates notable activity against bacterial, and parasitic pathogens. This document synthesizes the current quantitative data, details key experimental protocols for its study, and visualizes its primary signaling pathways to serve as a resource for researchers, scientists, and professionals in drug development.

Introduction

This compound is an abietane-type diterpenoid characterized by a quinone methide structure. It was first isolated from the seeds of Taxodium distichum and has since been identified in various other plant species, including several in the Salvia genus.[1][2][3][4] Its unique chemical architecture is the basis for a wide spectrum of biological activities, making it a compound of significant interest for therapeutic development. Early studies identified its potent tumor-inhibitory properties, and subsequent research has expanded to reveal its complex and sometimes paradoxical roles in cellular processes.[1][2] This guide consolidates the existing scientific literature on this compound, presenting its biological activities, quantitative data, and the experimental methodologies used to elucidate its functions.

Anticancer Activity

The most extensively studied biological property of this compound is its potent anticancer activity against various malignancies, including leukemias and solid tumors.[4][5][6] A key finding is its ability to induce cell death in cancer cells that have developed resistance to conventional chemotherapeutics.[5][6]

Mechanism of Action in Cancer Cells

Furthermore, this compound treatment causes the sequestration of key pro-proliferative and anti-apoptotic signaling proteins—BCR-ABL, STAT5, and Akt—within the mitochondrial fraction.[5][6] This mislocalization prevents them from executing their normal functions in the cytoplasm and nucleus, effectively shutting down critical cancer survival pathways.[5][6] Significantly, this mechanism remains effective in leukemia cells expressing the T315I "gatekeeper" mutation in BCR-ABL, which confers resistance to standard tyrosine kinase inhibitors like imatinib.[5][6]

Cytotoxicity Data

This compound has demonstrated significant cytotoxicity across a range of human cancer cell lines. Its potency varies depending on the cell type. Notably, some studies suggest a degree of selectivity for tumor cells over non-cancerous cell lines.[7]

| Cell Line | Cancer Type | IC50 Value | Reference |

| A549 | Lung Carcinoma | 9.1 µg/mL (~28.8 µM) | [4] |

| HTB-26 | Breast Cancer (Aggressive) | 10 - 50 µM | [7] |

| PC-3 | Pancreatic Cancer | 10 - 50 µM | [7] |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 µM | [7] |

| K562 | Chronic Myeloid Leukemia | Induces significant apoptosis | [5][6] |

| Ba/F3 (T315I) | BCR-ABL Mutant Leukemia | Induces significant apoptosis | [5][6] |

| Table 1: Cytotoxicity of this compound against various cancer cell lines. IC50 values represent the concentration required to inhibit cell growth by 50%. |

Antimicrobial and Antiprotozoal Properties

This compound and its derivatives exhibit broad-spectrum antimicrobial activity, inhibiting the growth of pathogenic bacteria and parasites.

Antibacterial and Anti-biofilm Activity

While this compound itself has moderate antibacterial effects, its derivatives have shown enhanced potency. A derivative, 7-(2-oxohexyl)-taxodione, is significantly more active against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MRSA).[8] this compound is also active against vancomycin-resistant enterococci (VRE).[8] Furthermore, at sub-inhibitory concentrations, its derivative can decrease the adhesion of staphylococci to surfaces, leading to a reduction in biofilm formation.[8]

| Organism | Compound | MIC Value (µg/mL) | Reference |

| Staphylococci (MSSA/MRSA) | 7-(2-oxohexyl)-taxodione | 1.25 - 2.5 | [8] |

| Vancomycin-Resistant Enterococci (VRE) | This compound | 10.0 - 20.0 | [8] |

| Table 2: Minimum Inhibitory Concentration (MIC) of this compound and a derivative against pathogenic bacteria. |

Antileishmanial Activity

This compound has demonstrated potent activity against the protozoan parasite Leishmania donovani, the causative agent of visceral leishmaniasis.[9] This suggests its potential as a scaffold for the development of new antiprotozoal drugs.

| Organism | IC50 Value | Reference |

| L. donovani promastigotes | 1.6 µM | [9] |

| Table 3: Antileishmanial activity of this compound. |

Neurobiology: Neuroprotection and Enzyme Inhibition

In a striking contrast to its pro-apoptotic effects in cancer cells, this compound exhibits protective, anti-apoptotic activities in a neuronal context, specifically in models of ischemic injury.

Anti-apoptotic Activity in Neuronal Cells

In an in-vitro model of ischemia using PC12 cells subjected to serum and glucose deprivation, pretreatment with low micromolar concentrations of this compound (0.2-1.5 μM) significantly increased cell viability.[3] This neuroprotective effect is linked to the modulation of key apoptosis-regulating proteins. This compound was found to increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax, thereby shifting the cellular balance toward survival.[3]

Cholinesterase Inhibition

This compound has been evaluated for its ability to inhibit cholinesterases, enzymes that are targets for drugs treating neurodegenerative diseases like Alzheimer's. It shows moderate inhibitory activity against human acetylcholinesterase (AChE) and weaker activity against butyrylcholinesterase (BChE).[4]

| Enzyme | IC50 Value (µg/mL) | Reference |

| Acetylcholinesterase (AChE) | 54.84 | [4] |

| Butyrylcholinesterase (BChE) | 195.9 | [4] |

| Table 4: Cholinesterase inhibitory activity of this compound. |

Experimental Protocols

The following sections provide generalized methodologies for key assays used to characterize the biological activity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Method)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. It is widely used to determine the IC50 value of cytotoxic compounds.[10]

Methodology:

-

Cell Seeding: Plate cells (e.g., A549, HepG2) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C and 5% CO₂ to allow for attachment.[10]

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[10]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.1% NP40 and 4 mM HCl) to each well to dissolve the formazan crystals.[10]

-

Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.

Antimicrobial Susceptibility (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12]

Methodology:

-

Inoculum Preparation: Culture the test microorganism (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to a standardized concentration (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).

-

Compound Dilution: In a 96-well microplate, add 100 µL of MHB to each well. Add 100 µL of a concentrated this compound stock solution to the first well and perform two-fold serial dilutions across the plate.

-

Inoculation: Add a standardized volume (e.g., 10 µL) of the prepared bacterial suspension to each well, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL.[11]

-

Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound in which no visible turbidity (bacterial growth) is observed. A colorimetric indicator like resazurin or TTC may be added to aid visualization.

Summary and Future Directions

This compound is a versatile diterpenoid with significant therapeutic potential. Its robust pro-apoptotic activity in cancer cells, particularly its efficacy against drug-resistant strains via ROS generation, positions it as a compelling lead for oncological drug development. Concurrently, its antimicrobial and antiprotozoal activities warrant further investigation.

The most intriguing aspect of this compound's pharmacology is its dual, context-dependent role in apoptosis. While it kills cancer cells, it protects neuronal cells from ischemic stress. This dichotomy presents both a challenge and an opportunity. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To synthesize analogs with enhanced potency and selectivity for specific targets (e.g., cancer cells vs. normal cells).

-

In Vivo Efficacy: Translating the promising in vitro results into animal models of cancer, infectious disease, and neurodegeneration.

-

Mechanism Elucidation: Further exploring the molecular switch that governs its pro- versus anti-apoptotic behavior in different cell types.

-

Combination Therapies: Investigating potential synergistic effects of this compound with existing chemotherapeutic or antimicrobial agents.

A deeper understanding of these areas will be crucial for harnessing the full therapeutic potential of this compound and its derivatives.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Tumor inhibitors. 48. This compound and taxodone, two novel diterpenoid quinone methide tumor inhibitors from Taxodium distichum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-apoptotic effect of this compound on serum/glucose deprivation-induced PC12 cells death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound and Extracts from Salvia austriaca Roots as Human Cholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [The mechanisms of this compound-induced apoptosis in BCR-ABL-positive leukemia cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound induces apoptosis in BCR-ABL-positive cells through ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial and anti-biofilm properties of new this compound derivative from hairy roots of Salvia austriaca - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antileishmanial and Cytotoxic Activity of Some Highly Oxidized Abietane Diterpenoids from the Bald Cypress, Taxodium distichum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis and Evaluation of Antimicrobial Activity of the Rearranged Abietane Prattinin A and Its Synthetic Derivatives [mdpi.com]

- 12. mdpi.com [mdpi.com]

Taxodione: A Diterpenoid Quinone Methide with Therapeutic Potential

An In-depth Technical Guide on the Discovery, History, and Biological Activities of Taxodione

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring diterpenoid quinone methide that has garnered significant scientific interest due to its diverse and potent biological activities. First isolated in 1968, this compound has demonstrated promising anticancer, antibacterial, antioxidant, and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the discovery and history of this compound, its mechanisms of action, and detailed experimental protocols for evaluating its biological effects. The information is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Discovery and History

This compound was first isolated in 1968 by S. Morris Kupchan and his colleagues from the seeds of the bald cypress tree, Taxodium distichum.[1][2] Initially, they isolated and characterized its precursor, taxodone, which is a labile quinone methide.[1] Taxodone was found to readily undergo oxidative rearrangement to form the more stable this compound.[1] This initial work laid the foundation for future investigations into the chemical synthesis and biological activities of this class of compounds.

The first total synthesis of taxodone was achieved in 1993, which also constituted a formal synthesis of this compound due to the facile conversion of taxodone.[1] Since then, several other synthetic routes to this compound and its analogs have been reported.[1][3][4][5]

Apart from Taxodium distichum, this compound and related compounds have been isolated from other plant species, including Rosmarinus officinalis (rosemary) and various Salvia species.[1]

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C20H26O3 | [6] |

| Molar Mass | 314.4 g/mol | [6] |

| Appearance | Golden crystalline solid | [1] |

| Melting Point | 176-177 °C | [1] |

| Solubility | Insoluble in water; Soluble in chloroform, alcohol, hexane, ether | [1] |

| IUPAC Name | (4bS,8aS)-4-hydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a-tetrahydrophenanthrene-3,9-dione | [6] |

Biological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of biological activities, with its anticancer properties being the most extensively studied.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines.[7][8] Its primary mechanism of anticancer action involves the induction of apoptosis through the generation of reactive oxygen species (ROS).[9][10]

Signaling Pathway in BCR-ABL-Positive Leukemia Cells:

In chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL) cells positive for the BCR-ABL fusion protein, this compound exerts its apoptotic effect through a multi-faceted mechanism:

-

Inhibition of Mitochondrial Respiratory Chain: this compound reduces the activity of mitochondrial respiratory chain (MRC) complexes III and V.[10]

-

ROS Production: This inhibition leads to an increase in the production of intracellular ROS.[9][10]

-

Sequestration of Pro-survival Proteins: The accumulation of ROS causes the sequestration of the BCR-ABL fusion protein and its downstream signaling molecules, STAT5 and Akt, within the mitochondria.[9][10]

-

Inhibition of Proliferation and Induction of Apoptosis: The mislocalization of these key survival proteins inhibits their pro-proliferative signals, ultimately leading to apoptotic cell death.[9][10]

Notably, this compound has been shown to be effective against leukemia cells with the T315I mutation in BCR-ABL, which confers resistance to conventional tyrosine kinase inhibitors like imatinib.[9][10]

Quantitative Data: Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| A549 | Lung Carcinoma | 9.1 | [7] |

| K562 | Chronic Myelogenous Leukemia | Induces significant apoptosis | [9][10] |

| Ba/F3 (BCR-ABL) | Pro-B cell line | Induces significant apoptosis | [9][10] |

| Ba/F3 (BCR-ABL T315I) | Pro-B cell line | Induces significant apoptosis | [9][10] |

Antibacterial Activity

This compound and its derivatives have demonstrated notable activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Quantitative Data: Antimicrobial Activity of this compound and a Derivative

| Organism | Compound | MIC (µg/mL) | Reference |

| Methicillin-susceptible Staphylococcus aureus | 7-(2-oxohexyl)-taxodione | 1.25-2.5 | [11] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 7-(2-oxohexyl)-taxodione | 1.25-2.5 | [11] |

| Vancomycin-resistant Enterococcus (VRE) | This compound | 10.0-20.0 | [11] |

| Vancomycin-resistant Enterococcus (VRE) | 7-(2-oxohexyl)-taxodione | 10.0-20.0 | [11] |

A derivative of this compound, 7-(2-oxohexyl)-taxodione, was found to be at least four times more active than this compound against staphylococci.[11] This compound also showed the ability to reduce biofilm formation by staphylococci.[11]

Anti-inflammatory Activity

While less explored than its anticancer effects, this compound is suggested to possess anti-inflammatory properties, a common characteristic of compounds that modulate ROS and key signaling pathways like NF-κB and MAPK. The structurally related taxoids have shown analgesic and anti-inflammatory activities.[12][13] Further research is warranted to fully elucidate the anti-inflammatory mechanisms of this compound.

Hypothesized Anti-inflammatory Signaling Pathway:

Many natural compounds exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, which are critical regulators of pro-inflammatory gene expression. It is plausible that this compound shares this mechanism.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This protocol is for assessing the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

-

This compound stock solution (in DMSO)

-

Adherent cancer cell line of interest

-

96-well flat-bottom sterile microplates

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated controls (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing viable cells to metabolize MTT into purple formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterial strain.

Materials:

-

This compound stock solution (in a suitable solvent like DMSO)

-

Bacterial strain of interest

-

96-well round-bottom sterile microplates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile saline or PBS

-

Spectrophotometer

-

Microplate reader

Procedure:

-

Inoculum Preparation: From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: Prepare serial twofold dilutions of this compound in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Controls: Include a positive control (bacteria in CAMHB without this compound) and a negative control (CAMHB only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of this compound that completely inhibits visible growth. Alternatively, the absorbance can be read using a microplate reader.

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

This is a standard in vivo model to screen for acute anti-inflammatory activity.

Materials:

-

Male Wistar rats or Swiss albino mice

-

This compound

-

Vehicle (e.g., 1% DMSO in saline)

-

Carrageenan (1% w/v in sterile saline)

-

Reference anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer or digital calipers

Procedure:

-

Animal Acclimatization: Acclimatize the animals for at least one week under standard laboratory conditions.

-

Grouping and Dosing: Divide the animals into groups: vehicle control, reference drug, and this compound treatment groups (at various doses). Administer this compound or the reference drug intraperitoneally or orally 30-60 minutes before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer immediately before carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group at each time point.

Conclusion and Future Directions

This compound is a promising natural product with a compelling profile of biological activities, particularly in the realm of oncology. Its unique mechanism of action against drug-resistant leukemia cells highlights its potential for further development. The antibacterial and putative anti-inflammatory properties of this compound also warrant more in-depth investigation.

Future research should focus on:

-

Expanding the evaluation of this compound's cytotoxicity against a broader panel of cancer cell lines, including solid tumors.

-

Elucidating the precise molecular targets of this compound beyond its effects on the mitochondrial respiratory chain.

-

Conducting in vivo studies to validate the anticancer and anti-inflammatory efficacy of this compound in animal models.

-

Synthesizing and evaluating analogs of this compound to improve its potency, selectivity, and pharmacokinetic properties.

This in-depth guide provides a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound and contribute to the advancement of natural product-based drug discovery.

References

- 1. [The mechanisms of this compound-induced apoptosis in BCR-ABL-positive leukemia cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MAPK signaling pathway-targeted marine compounds in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. dot | Graphviz [graphviz.org]

- 5. youtube.com [youtube.com]

- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Inducing breast cancer cell death: The impact of taxodone on proliferation through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound induces apoptosis in BCR-ABL-positive cells through ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-apoptotic effect of this compound on serum/glucose deprivation-induced PC12 cells death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DOT Language | Graphviz [graphviz.org]

- 13. medium.com [medium.com]

A Technical Guide to the Secondary Metabolites of Taxodium distichum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the secondary metabolites isolated from Taxodium distichum (bald cypress), with a focus on their chemical diversity, biological activities, and the analytical methodologies employed for their study. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Taxodium distichum, a deciduous conifer native to the southeastern United States, has a rich history of use in traditional medicine and is known for its durable wood.[1][2] Modern phytochemical investigations have revealed a diverse array of secondary metabolites, which are largely responsible for its biological properties. The primary classes of compounds isolated from this species include diterpenoids, flavonoids, and a variety of constituents within its essential oil.[3] These compounds have demonstrated a range of promising biological activities, including antileishmanial, cytotoxic, antimicrobial, and antioxidant effects.[4][5][6]

Major Classes of Secondary Metabolites

The chemical constituents of Taxodium distichum are diverse, with diterpenoids and flavonoids being the most predominant non-volatile compounds.[3] The essential oil is rich in monoterpenes and sesquiterpenes.

Diterpenoids

A significant number of diterpenoids, particularly those with an abietane skeleton, have been isolated from various parts of T. distichum, especially the cones.[4][7] These compounds exhibit a high degree of oxidation and some possess a distinctive quinone moiety.[4][7]

Table 1: Selected Diterpenoids from Taxodium distichum

| Compound Name | Part of Plant | Biological Activity | Reference |

| Taxodione | Cones | Antileishmanial, Antibacterial | [4][7] |

| Taxoquinone | Cones | Cytotoxic | [4] |

| Royleanone | Cones | Not specified | [4] |

| Horminone | Cones | Not specified | [4] |

| 7-O-methylhorminone | Cones | Not specified | [4] |

| Ferruginol | Cones, Twigs | Antioxidant, Gastroprotective, Antimicrobial | [4][5][8] |

| Sugiol | Cones | Not specified | [4] |

| 6,7-dehydro-ferruginol | Cones | Not specified | [8][9] |

| Sandaracopimaric acid | Cones | Not specified | [7] |

| Podocarpa-8,11,13-triene-7β,13-diol, 14-isopropyl- | Cone Scale, Seed | Not specified | [5][6] |

Flavonoids

Flavonoids, including flavones, flavonols, and their glycosides, are another major class of secondary metabolites found in T. distichum.[3] These compounds are known for their antioxidant properties.

Essential Oil Constituents

The composition of the essential oil from T. distichum varies depending on the plant part, geographical location, and season of collection.[8][10][11] The dominant compounds are typically monoterpene and sesquiterpene hydrocarbons and their oxygenated derivatives.

Table 2: Major Constituents of Taxodium distichum Essential Oil from Different Parts

| Compound | Cone Scale (%) | Seed (%) | Branch with Leaf (%) | Reference |

| Limonene | 56.5 | 50.5 | 43.8 | [9][12] |

| α-Pinene | 31.7 | 26.1 | 16.2 | [9][12] |

| Caryophyllene | 4.1 | 6.8 | 9.3 | [10][12] |

| Caryophyllene oxide | 1.5 | 5.5 | 8.3 | [10][12] |

| Bornyl acetate | 2.6 | 5.1 | 6.0 | [9][12] |

| β-Myrcene | - | 1.7 | 3.1 | [9][12] |

Biological Activities and Pharmacological Potential

The secondary metabolites of Taxodium distichum have been investigated for a range of biological activities, suggesting their potential for therapeutic applications.

Antileishmanial Activity

Extracts from the cones of T. distichum have demonstrated significant in vitro activity against Leishmania donovani promastigotes.[4] Bioactivity-guided fractionation led to the isolation of several abietane diterpenoids, with this compound being a potent antileishmanial agent.[4] One study reported an IC50 value of 2.1 μg/mL for a chloroform partition of the cone extract against L. donovani promastigotes.[4] Compound 2 (a 7,8-seco-abietane) was most active against L. amazonensis amastigotes (IC50 = 1.4 μM), while this compound (10 ) was most potent against L. donovani promastigotes (IC50 = 1.6 μM).[13]

Cytotoxic and Antitumor Activity

Certain diterpenoids from T. distichum have shown cytotoxic effects. For instance, this compound has been reported to possess antitumor properties.[3] The seeds of the plant have also been reported to have antitumor activities.[3]

Antimicrobial Activity

Hydroalcoholic extracts from the cone scales have exhibited the strongest antimicrobial activity, particularly against Candida albicans.[5][6] The essential oil has also been shown to have antimicrobial properties.[10] Ferruginol, a diterpenoid found in the cones and twigs, has demonstrated antimicrobial activity.[5][8]

Antioxidant Activity

Extracts from the branches and leaves of T. distichum have shown high antioxidant capacity, comparable to ascorbic acid.[5][6] This activity is likely due to the presence of phenolic compounds, including flavonoids and diterpenoids like ferruginol.[3][4]

Experimental Protocols

The isolation and characterization of secondary metabolites from Taxodium distichum involve a series of standard and advanced analytical techniques.

Extraction and Isolation

A general workflow for the extraction and isolation of diterpenoids is depicted below. The process typically begins with the extraction of dried and powdered plant material with an organic solvent, followed by partitioning and repeated chromatographic separations.

Caption: General workflow for diterpenoid isolation.

Detailed Methodology for Bioactivity-Guided Fractionation:

-

Extraction: Dried and powdered cones of T. distichum are extracted with a solvent such as chloroform.[4]

-

Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on polarity.

-

Chromatography: The active fractions are then subjected to repeated column chromatography on silica gel, followed by preparative Thin Layer Chromatography (TLC).[4]

-

Purification: Final purification is often achieved using Reverse-Phase High-Performance Liquid Chromatography (RP-C18 HPLC) to yield pure compounds.[4]

Structure Elucidation

The structures of the isolated compounds are determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are used to determine the carbon-hydrogen framework and stereochemistry.[4]

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula.[13]

-

Other Spectroscopic Methods: UV-Vis and Infrared (IR) spectroscopy provide information about chromophores and functional groups. Electronic Circular Dichroism (ECD) can be used to determine the absolute configuration of chiral molecules.[4][13]

Analysis of Essential Oils

The volatile components of the essential oil are typically analyzed by Gas Chromatography coupled with Mass Spectrometry (GC-MS).

Caption: Workflow for essential oil analysis.

Detailed Methodology for GC-MS Analysis:

-

Hydrodistillation: Fresh plant material is subjected to hydrodistillation to extract the volatile essential oil.[11]

-

GC-MS Analysis: The obtained oil is injected into a GC-MS system. The components are separated on a capillary column (e.g., HP-5MS) and detected by a mass spectrometer.[11]

-

Component Identification: The individual components are identified by comparing their mass spectra and retention times with those in a mass spectral library (e.g., Wiley 275.1) and with literature data.[11]

Signaling Pathways

While the bioactivities of Taxodium distichum metabolites are well-documented, detailed studies on their mechanisms of action at the molecular level are still emerging. This compound has been reported to be an inhibitor of human and trypanosomal farnesyl diphosphate synthase (FPPS), which could explain its antileishmanial activity.[4] FPPS is a key enzyme in the isoprenoid biosynthesis pathway, which is essential for the survival of these parasites.

References

- 1. Taxodium distichum (Bald-cypress) - FSUS [fsus.ncbg.unc.edu]

- 2. pfaf.org [pfaf.org]

- 3. scholarworks.sfasu.edu [scholarworks.sfasu.edu]

- 4. Antileishmanial and Cytotoxic Activity of Some Highly Oxidized Abietane Diterpenoids from the Bald Cypress, Taxodium distichum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Item - Taxodium distichum L. hydroalcoholic extracts: phytochemical components, antioxidant, and antimicrobial properties - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Chemical composition and content of essential oil from cultivated bald cypress (Taxodium distichum L.) :: BioResources [bioresources.cnr.ncsu.edu]

- 11. mdpi.com [mdpi.com]

- 12. Chemical Composition and Content of Essential Oil from Cultivated Bald Cypress (Taxodium distichum L.) | BioResources [ojs.bioresources.com]

- 13. pubs.acs.org [pubs.acs.org]

Anticancer Properties of Quinone Methides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinone methides (QMs) are a class of highly reactive electrophilic compounds that have garnered significant attention in oncology for their potent anticancer activities. Both natural and synthetic QMs have demonstrated efficacy against a wide range of cancer cell lines through various mechanisms of action. This technical guide provides an in-depth overview of the anticancer properties of quinone methides, focusing on their mechanisms of action, structure-activity relationships, and relevant experimental data. Detailed methodologies for key experiments are provided, and crucial signaling pathways are visualized to facilitate a comprehensive understanding for researchers and drug development professionals in the field of cancer therapeutics.

Introduction

Quinone methides are α,β-unsaturated carbonyl compounds characterized by a quinone-like ring and an exocyclic methylene group. Their high electrophilicity allows them to readily react with cellular nucleophiles, such as cysteine residues in proteins and purine bases in DNA, leading to covalent modifications that can trigger a cascade of anticancer effects.[1] This reactivity forms the basis of their therapeutic potential but also necessitates careful consideration of their selectivity and potential for off-target effects.[2] Prodrug strategies, where a stable precursor is converted to the active QM within the tumor microenvironment, represent a promising approach to enhance cancer cell-specific cytotoxicity.

Mechanisms of Anticancer Action

The anticancer properties of quinone methides stem from their ability to modulate multiple cellular processes critical for cancer cell survival and proliferation. The primary mechanisms include:

-